[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine
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Overview
Description
[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring substituted with a methyl group, and a dimethylamine group attached to the ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine typically involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of pharmaceutical compounds .
- Employed in the preparation of specialty chemicals and polymers .
Biology:
Medicine:
- Explored for its potential use in the development of therapeutic agents targeting specific receptors and enzymes .
Industry:
Mechanism of Action
The mechanism of action of [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets such as receptors and enzymes . The compound can act as an agonist or antagonist depending on the target site. It may also participate in signal transduction pathways , influencing various biological processes .
Comparison with Similar Compounds
- [2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine
- [2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine
- [2-Amino-2-(4-nitrophenyl)ethyl]dimethylamine
Uniqueness:
- The presence of a methyl group on the phenyl ring distinguishes [2-Amino-2-(4-methylphenyl)ethyl]dimethylamine from its analogs.
- This substitution can influence the compound’s reactivity , binding affinity , and biological activity .
Properties
IUPAC Name |
N',N'-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(12)8-13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKFDJYYIBKNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927994-69-2 |
Source
|
Record name | [2-amino-2-(4-methylphenyl)ethyl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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